Cas no 954572-56-6 (2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol)
2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol
- 2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol
-
- Inchi: 1S/C13H21N3O/c14-9-11-4-5-13(15-10-11)16-7-2-1-3-12(16)6-8-17/h4-5,10,12,17H,1-3,6-9,14H2
- InChI Key: FBNWJFRXSWNVFP-UHFFFAOYSA-N
- SMILES: N1(C2=NC=C(CN)C=C2)CCCCC1CCO
2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A640073-10mg |
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A640073-50mg |
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A640073-100mg |
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-43349-0.05g |
2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 95% | 0.05g |
$135.0 | 2023-02-10 | |
| Enamine | EN300-43349-0.1g |
2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 95% | 0.1g |
$202.0 | 2023-02-10 | |
| Enamine | EN300-43349-0.25g |
2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 95% | 0.25g |
$288.0 | 2023-02-10 | |
| Enamine | EN300-43349-0.5g |
2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 95% | 0.5g |
$480.0 | 2023-02-10 | |
| Enamine | EN300-43349-1.0g |
2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 95% | 1.0g |
$614.0 | 2023-02-10 | |
| Enamine | EN300-43349-2.5g |
2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 95% | 2.5g |
$1202.0 | 2023-02-10 | |
| Enamine | EN300-43349-5.0g |
2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol |
954572-56-6 | 95% | 5.0g |
$1779.0 | 2023-02-10 |
2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol Suppliers
2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol
Comprehensive Overview of 2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol (CAS No. 954572-56-6): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, 2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol (CAS No. 954572-56-6) has emerged as a compound of significant interest. This molecule, characterized by its unique pyridine-piperidine hybrid structure, is increasingly studied for its potential applications in drug discovery and material science. Researchers and industry professionals are particularly drawn to its aminomethyl functional group, which enhances its reactivity and binding affinity in biological systems.
The compound's molecular structure features a pyridin-2-yl moiety linked to a piperidin-2-yl ring, further modified with an ethanol side chain. This configuration grants it versatility in synthetic pathways, making it a valuable intermediate for designing small-molecule inhibitors and ligands. Recent publications highlight its role in targeting G-protein-coupled receptors (GPCRs), a hot topic in precision medicine and neuropharmacology.
From an industrial perspective, CAS No. 954572-56-6 is often discussed in forums focusing on high-throughput screening and cheminformatics. Its compatibility with click chemistry protocols has spurred innovations in bioconjugation, aligning with trends in antibody-drug conjugates (ADCs) development. Users frequently search for its solubility data, stability under physiological conditions, and synthetic routes—key concerns for lab-scale and commercial production.
Environmental and safety profiles of 2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol are also under scrutiny. With growing emphasis on green chemistry, researchers explore solvent-free synthesis methods and catalytic efficiency improvements. Computational studies leveraging AI-driven molecular modeling (e.g., docking simulations) predict its interactions with enzymes like kinases, addressing queries about its selectivity and off-target effects.
In summary, this compound bridges gaps between academic research and industrial applications. Its relevance to drug repurposing initiatives and personalized therapeutics ensures sustained visibility in scientific databases and patent filings. Future directions may explore its utility in bioimaging probes or metal-organic frameworks (MOFs), reflecting interdisciplinary advancements.
954572-56-6 (2-{1-5-(Aminomethyl)pyridin-2-ylpiperidin-2-yl}ethan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)